REACTION_CXSMILES
|
[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([O:18]C)=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][N:21]3[CH2:26][CH2:25][NH:24][C:23](=[O:27])[CH2:22]3)=[CH:8]2)=[CH:4][CH:3]=1.[OH-].[Li+]>CO.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:11]3=[CH:12][N:13]=[C:14]([C:16]([OH:18])=[O:17])[CH:15]=[C:10]3[C:9]([CH2:20][N:21]3[CH2:26][CH2:25][NH:24][C:23](=[O:27])[CH2:22]3)=[CH:8]2)=[CH:28][CH:29]=1 |f:1.2|
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)CN3CC(NCC3)=O)C=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo to a residue
|
Type
|
ADDITION
|
Details
|
Water (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
The white solid precipitated out
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
by washing with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuoto
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=C(C=3C2=CN=C(C3)C(=O)O)CN3CC(NCC3)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |